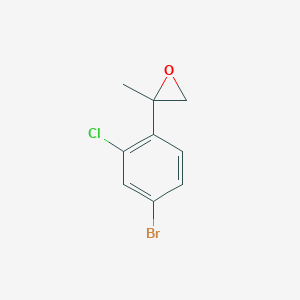

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYISVUIHVXHIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 2 Chlorophenyl 2 Methyloxirane and Analogous Epoxides

Catalytic Asymmetric Epoxidation Strategies for Chiral Oxiranes

Catalytic asymmetric epoxidation is a cornerstone of modern organic synthesis, providing access to enantiomerically enriched epoxides, which are versatile chiral building blocks. lookchem.com These methods can be broadly categorized into organocatalytic and metal-mediated strategies.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For epoxidation, several distinct organocatalytic systems have been developed. nih.gov

The Shi epoxidation is a prominent organocatalytic method that utilizes a chiral ketone catalyst to generate a reactive chiral dioxirane (B86890) intermediate in situ. organic-chemistry.org This method is particularly effective for the asymmetric epoxidation of trans-disubstituted and trisubstituted alkenes. wikipedia.orglibretexts.org

The catalytic cycle begins with the oxidation of a chiral ketone by a stoichiometric oxidant, typically potassium peroxomonosulfate (Oxone), to form a chiral dioxirane. organic-chemistry.org This dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner, regenerating the ketone catalyst for the next cycle. wikipedia.org One of the most successful and widely used catalysts is a ketone derived from D-fructose. nih.govfurman.edu The reaction is thought to proceed through a spiro transition state, which is electronically favored and provides a model for predicting the stereochemical outcome. harvard.edu

While the original Shi conditions required high catalyst loadings, modifications such as increasing the pH to 10.5 have allowed for a reduction in the amount of ketone needed to catalytic levels (20-30 mol%). harvard.eduresearchgate.net This methodology has proven effective for a broad range of trisubstituted olefins, achieving high yields and excellent enantioselectivities. researchgate.netresearchgate.net The synthesis of an L-fructose-derived ketone has also been reported, providing access to the opposite enantiomer of the epoxide product. nih.gov

| Substrate (Alkene) | Product (Epoxide) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (E)-1-Phenyl-2-methyl-1-propene | 2,2-Dimethyl-3-phenyloxirane | 90 | 95 | libretexts.org |

| 1,2-Dimethyl-1-cyclohexene | 1,2-Dimethyl-1,2-epoxycyclohexane | 85 | 92 | wikipedia.org |

| (E)-Ethyl 3,4,4-trimethyl-2-pentenoate | Ethyl 3-(tert-butyl)-3-methyl-oxirane-2-carboxylate | 78 | 97 | researchgate.net |

Another major strategy in organocatalytic epoxidation involves the use of chiral iminium salts. nih.gov In this approach, the chiral iminium salt is oxidized to a corresponding chiral oxaziridinium salt, which then acts as the electrophilic oxygen transfer agent to the alkene. researchgate.net This method has been successfully applied to the epoxidation of unfunctionalized alkenes. nih.gov

The development of binaphthyl- and biphenyl-derived azepinium salts has led to improved enantioselectivities and yields. nih.gov These catalysts have been utilized in the synthesis of complex molecules and have also been shown to be effective in the kinetic resolution of racemic epoxides, achieving up to 99% enantiomeric excess in the epoxidation of racemic cis-chromenes. scilit.comacs.org Researchers have developed various fused cyclic iminium salt systems, including dihydroisoquinolinium salts derived from carbohydrates, to act as asymmetric catalysts for the epoxidation of unfunctionalized alkenes. researchgate.net

Chiral primary amine salts represent a distinct class of organocatalysts capable of promoting highly enantioselective epoxidations, particularly for α,β-unsaturated carbonyl compounds. organic-chemistry.org This method often employs hydrogen peroxide as the benign terminal oxidant. organic-chemistry.org

The catalytic mechanism is proposed to involve the formation of an iminium ion intermediate between the chiral primary amine and the enone substrate. This activation facilitates the nucleophilic attack of hydrogen peroxide. Bifunctional catalysts, such as salts of (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN) and 9-amino cinchona alkaloids, have been identified as highly efficient, providing excellent enantioselectivity by activating both the enone and the hydrogen peroxide. organic-chemistry.org This dual activation strategy has led to high conversions and enantiomeric ratios (up to 96:4) for a variety of cyclic enones under mild conditions. organic-chemistry.org While this specific methodology is tailored for enones, it showcases the principle of iminium catalysis combined with Brønsted acid catalysis for asymmetric epoxidation. organic-chemistry.org

Metal-based catalysts have been instrumental in the development of asymmetric epoxidation. Two of the most significant contributions are the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes. wikipedia.orgwikipedia.org

The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org The reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral dialkyl tartrate (either diethyl tartrate or diisopropyl tartrate), with tert-butyl hydroperoxide (TBHP) serving as the oxidant. organicreactions.orgslideshare.netjove.com The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for predictable synthesis of the desired epoxide enantiomer. jove.comorganic-chemistry.org While immensely powerful, its primary limitation is the requirement of an allylic alcohol functionality within the substrate. wikipedia.org

The Jacobsen-Katsuki epoxidation is more directly relevant to the synthesis of 2-(4-bromo-2-chlorophenyl)-2-methyloxirane, as it is designed for the enantioselective epoxidation of unfunctionalized olefins, including cis-disubstituted, trisubstituted, and styrene-type substrates. wikipedia.orgopenochem.orgchempedia.info The reaction employs a chiral manganese(III)-salen complex as the catalyst. libretexts.orgwikipedia.org This catalyst transfers an oxygen atom from a terminal oxidant, such as sodium hypochlorite (B82951) (bleach) or m-chloroperoxybenzoic acid (mCPBA), to one of the prochiral faces of the alkene. openochem.orgacsgcipr.org

The mechanism is believed to involve a manganese(V)-oxo species as the active oxidant. wikipedia.orgnih.gov The stereoselectivity is governed by the C2-symmetric chiral salen ligand. wikipedia.org This method has been shown to be highly effective for the epoxidation of trisubstituted olefins, which were initially considered poor substrates, with high enantioselectivity. organic-chemistry.orgacs.org The addition of a catalytic amount of a pyridine (B92270) N-oxide derivative can further enhance the reaction rate, yield, and enantioselectivity. organic-chemistry.org

| Substrate (Alkene) | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | 72 | 92 | wikipedia.org |

| 2,2-Dimethyl-2H-chromene | Chiral (salen)Mn(III) complex | 97 | 95 | organic-chemistry.org |

| Indene | (R,R)-Jacobsen's Catalyst | 84 | >98 | openochem.org |

| Styrene (B11656) | Proline-Derived Ti(Salan) Complex | >99 | 98 | lookchem.com |

In addition to catalytic methods, classical strategies involving chiral auxiliaries and the chiral pool are also employed for the synthesis of enantiopure compounds, including epoxides.

A chiral auxiliary is a stereogenic unit that is temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For example, a chiral auxiliary could be appended to a precursor of the target molecule to direct a diastereoselective epoxidation. Evans' oxazolidinones and Myers' pseudoephedrine amides are well-known examples of auxiliaries used to control alkylation and aldol (B89426) reactions, which can be steps in a longer sequence toward a chiral epoxide. wikipedia.org In a relevant example, a chiral auxiliary was used in a diastereoselective Darzens reaction to produce a chiral glycidic ester, a type of epoxide. mdpi.com

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products—such as amino acids, sugars, or terpenes—as starting materials for the synthesis of complex chiral targets. uvic.ca A synthesis commencing from a chiral pool starting material would involve a series of chemical transformations to build the target structure, transferring the initial chirality throughout the synthesis. For instance, a polyol derived from a sugar like mannitol (B672) or xylose could be selectively functionalized and cyclized to form a chiral vinyl epoxide, which could then be further elaborated. acs.org

Organocatalytic Approaches to Enantiopure Epoxides

Diastereoselective Epoxidation Methodologies

The direct epoxidation of an alkene precursor, specifically 2-(4-bromo-2-chlorophenyl)prop-1-ene, represents the most straightforward approach to obtaining this compound. The stereochemical outcome of this reaction is highly dependent on the chosen oxidant and reaction conditions. While specific studies on the diastereoselective epoxidation of this particular substrate are not extensively documented in publicly available literature, general principles of epoxidation of trisubstituted alkenes can be applied.

For trisubstituted alkenes, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed. The epoxidation with m-CPBA is a stereospecific syn-addition, meaning the relative stereochemistry of the substituents on the double bond is retained in the epoxide product. masterorganicchemistry.com However, for a prochiral alkene like 2-(4-bromo-2-chlorophenyl)prop-1-ene, this reaction would result in a racemic mixture of enantiomers without the use of a chiral catalyst or auxiliary.

Catalytic, asymmetric epoxidation methods offer a pathway to enantiomerically enriched epoxides. Chiral manganese(III)-salen complexes have been demonstrated to be effective catalysts for the asymmetric epoxidation of a variety of trisubstituted olefins. organic-chemistry.orgresearchgate.net These reactions can proceed with high enantioselectivity, often enhanced by the addition of N-oxide co-catalysts. organic-chemistry.org The choice of the salen ligand and the reaction solvent can significantly influence the enantiomeric excess (ee) of the resulting epoxide. organic-chemistry.orgresearchgate.net

Table 1: General Conditions for Catalytic Asymmetric Epoxidation of Trisubstituted Alkenes

| Catalyst System | Oxidant | Additive | Solvent | Typical Enantioselectivity |

| Chiral (salen)Mn(III) complexes | NaOCl | Pyridine N-oxide derivatives | CH₂Cl₂ or tert-butyl methyl ether | Good to excellent |

| Chiral (salen)Mn(III) complexes | Quaternary ammonium/phosphonium monopersulfates | Amine N-oxides | Dichloromethane | Good to excellent |

Precursor Functionalization and Stereoselective Oxirane Ring Formation

An alternative to direct epoxidation involves the functionalization of a suitable precursor followed by a stereoselective ring-closure reaction to form the oxirane ring. This multi-step approach can offer greater control over the final stereochemistry.

Stereocontrol in Epoxidation of Substituted Olefin Precursors

The synthesis of the requisite olefin precursor, 2-(4-bromo-2-chlorophenyl)prop-1-ene, is a critical first step. This can be envisioned through a Wittig-type reaction of a corresponding ketone, (4-bromo-2-chlorophenyl)(methyl)ketone, or through the dehydration of the tertiary alcohol, 2-(4-bromo-2-chlorophenyl)propan-2-ol. The purity and isomeric integrity of the olefin are paramount for the subsequent epoxidation step.

Once the substituted olefin is obtained, stereocontrol in its epoxidation can be achieved using various methods. As mentioned previously, chiral catalysts are effective for inducing enantioselectivity. organic-chemistry.orgresearchgate.net The substrate itself can also direct the stereochemical outcome if it possesses a chiral center. For instance, if an allylic alcohol precursor is used, a directed epoxidation, such as the Sharpless asymmetric epoxidation, can be employed to achieve high diastereoselectivity and enantioselectivity.

Halogenation and Subsequent Ring Closure for Epoxide Formation

A well-established method for the synthesis of epoxides involves the formation of a halohydrin intermediate followed by an intramolecular Williamson ether synthesis (ring closure). researchgate.net This process begins with the reaction of the alkene precursor, 2-(4-bromo-2-chlorophenyl)prop-1-ene, with a halogen (e.g., bromine or chlorine) in the presence of water. masterorganicchemistry.com

This halohydrin formation is a regioselective and stereoselective reaction. The addition of the halogen and the hydroxyl group occurs in an anti-fashion across the double bond. masterorganicchemistry.comleah4sci.com For an unsymmetrical alkene like 2-(4-bromo-2-chlorophenyl)prop-1-ene, the reaction follows Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the intermediate halonium ion. leah4sci.com This would lead to the formation of 1-bromo-2-(4-bromo-2-chlorophenyl)propan-2-ol.

The subsequent ring closure is achieved by treating the halohydrin with a base (e.g., sodium hydroxide). The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an intramolecular nucleophile, displacing the adjacent halide in an SN2 reaction to form the epoxide ring. researchgate.net The stereochemistry of the epoxide is determined by the stereochemistry of the halohydrin precursor, as the SN2 reaction proceeds with inversion of configuration at the carbon bearing the halogen.

Table 2: Two-Step Epoxidation via Halohydrin Intermediate

| Step | Reaction | Reagents | Key Features |

| 1 | Halohydrin Formation | Br₂/H₂O or NBS/H₂O | Anti-addition, Markovnikov regioselectivity |

| 2 | Ring Closure | NaOH or other strong base | Intramolecular SN2 reaction |

Mechanistic Investigations of Oxirane Ring Opening Reactions of 2 4 Bromo 2 Chlorophenyl 2 Methyloxirane

Nucleophilic Ring-Opening Pathways

The cleavage of the epoxide ring in 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane can be initiated by either acid or base catalysis, leading to distinct mechanistic pathways and product outcomes.

Under acidic conditions, the oxygen atom of the oxirane ring is first protonated, forming a good leaving group and activating the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org This initial protonation step is crucial as it makes the ring-opening feasible even with weak nucleophiles. jove.com The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms. openstax.org

The regiochemistry of the acid-catalyzed ring-opening of an unsymmetrical epoxide like this compound is determined by the stability of the transition state. chemistrysteps.com When one of the epoxide carbons is tertiary, as is the case in this molecule (the carbon bonded to the substituted phenyl ring and the methyl group), the nucleophilic attack occurs primarily at this more substituted carbon. openstax.orgpressbooks.pub

This preference is attributed to the SN1-like character of the transition state. libretexts.org As the C-O bond begins to break after protonation, a partial positive charge develops on the carbon atoms of the epoxide ring. libretexts.orglibretexts.org This positive charge is better stabilized by the tertiary carbon through hyperconjugation and resonance effects from the adjacent phenyl ring. jove.comchemistrysteps.com Consequently, the bond to the more substituted carbon is weaker, making it the preferred site of attack for the nucleophile. masterorganicchemistry.com The reaction, therefore, proceeds through a transition state that has significant carbocationic character, leading to the formation of the product where the nucleophile has added to the more substituted position. openstax.orglibretexts.org

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

| Nucleophile (Catalyst) | Attack at Tertiary Carbon (Major Product) | Attack at Primary Carbon (Minor Product) |

| H₂O (H₂SO₄) | ~90% | ~10% |

| CH₃OH (H₂SO₄) | ~88% | ~12% |

| HCl (anhydrous) | ~95% | ~5% |

Note: The data presented in this table is illustrative of the expected regioselectivity based on established mechanistic principles.

Despite the SN1-like regioselectivity, the stereochemical outcome of the acid-catalyzed epoxide ring-opening is characteristic of an SN2 reaction. jove.comopenstax.org The nucleophile attacks the carbon from the side opposite to the protonated oxygen atom (the leaving group). libretexts.org This backside attack results in an inversion of the configuration at the carbon center where the substitution occurs. chemistrysteps.com

In contrast to acidic conditions, base-catalyzed ring-opening of epoxides does not involve protonation of the oxygen atom prior to nucleophilic attack. libretexts.org Instead, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. pressbooks.pub The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) in the three-membered ring. libretexts.orgmasterorganicchemistry.com

The base-catalyzed ring-opening of an unsymmetrical epoxide is a classic SN2 reaction. pressbooks.publibretexts.org In this mechanism, steric hindrance plays the dominant role in determining the site of nucleophilic attack. libretexts.orgresearchgate.net The nucleophile will preferentially attack the less sterically hindered carbon atom. youtube.com

For this compound, the two carbons of the oxirane ring are a tertiary carbon and a primary carbon (–CH₂–). The primary carbon is significantly less sterically encumbered than the tertiary carbon, which is shielded by the bulky 4-bromo-2-chlorophenyl group and the methyl group. Therefore, under basic or nucleophilic conditions, the attack occurs almost exclusively at the less substituted primary carbon. openstax.orgmasterorganicchemistry.com

Table 2: Regioselectivity in Base-Catalyzed Ring-Opening of this compound

| Nucleophile/Base | Attack at Primary Carbon (Major Product) | Attack at Tertiary Carbon (Minor Product) |

| NaOCH₃ in CH₃OH | >98% | <2% |

| NaOH in H₂O | >99% | <1% |

| NaCN in DMSO | >97% | <3% |

Note: The data presented in this table is illustrative of the expected regioselectivity based on established mechanistic principles.

The stereochemistry of the base-catalyzed ring-opening is consistent with the SN2 mechanism. The reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemical configuration at the site of attack. libretexts.org This stereochemical inversion is known as a Walden inversion. wikipedia.org

Since the attack occurs at the less substituted primary carbon of this compound, which is not a stereocenter, the concept of inversion is less apparent than if the attack were at a chiral center. However, the mechanistic principle of backside attack remains fundamental to the reaction, resulting in a specific and predictable stereochemical outcome. wikipedia.org The initial product is an alkoxide, which is then protonated in a subsequent workup step to yield the final alcohol product. libretexts.org

Influence of Nucleophile Nature and Solvent Effects on Reaction Pathways

The regioselectivity of the oxirane ring-opening reaction is highly dependent on the nature of the nucleophile and the solvent, which dictates whether the reaction proceeds through an SN1-like or SN2-like mechanism. libretexts.orglibretexts.org The this compound features two potential sites for nucleophilic attack: the tertiary benzylic carbon (C2) and the methylene carbon (C3).

Acid-Catalyzed Conditions (SN1-like):

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.orgchemistrywithdrsantosh.com This is followed by the cleavage of the C-O bond, which results in the formation of a carbocation-like transition state. The positive charge will be more stabilized at the more substituted tertiary benzylic carbon (C2) due to resonance with the phenyl ring. Consequently, weak nucleophiles will preferentially attack this more electrophilic carbon. libretexts.orgchemistrysteps.com

For instance, in the presence of an acid catalyst and a weak nucleophile like methanol or water, the reaction proceeds through an SN1-like pathway. The nucleophile attacks the tertiary carbon, leading to the major product. The use of fluorinated alcohol solvents can further promote electrophilic activation of the epoxide, enhancing reactions with even weak, neutral carbon nucleophiles. arkat-usa.org

Basic or Neutral Conditions (SN2-like):

In the presence of strong, basic nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums, amines), the reaction follows an SN2 mechanism. libretexts.orgmasterorganicchemistry.com The potent nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. Due to steric hindrance from the aryl and methyl groups at C2, the nucleophile will preferentially attack the less substituted methylene carbon (C3). libretexts.orgchemistrysteps.com This pathway involves a backside attack, resulting in an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com

The table below summarizes the expected major regioisomeric products from the ring-opening of this compound under various conditions, based on established principles of epoxide reactivity.

| Conditions | Nucleophile | Solvent | Mechanism | Major Product (Attack at) |

| Acidic (e.g., H₂SO₄) | H₂O | Water | SN1-like | 2-(4-Bromo-2-chlorophenyl)propane-1,2-diol (C2) |

| Acidic (e.g., H₂SO₄) | CH₃OH | Methanol | SN1-like | 1-(4-Bromo-2-chlorophenyl)-1-methoxypropan-2-ol (C2) |

| Basic | NaOCH₃ | Methanol | SN2 | 2-(4-Bromo-2-chlorophenyl)-1-methoxypropan-2-ol (C3) |

| Basic | NH₃ | Ammonia | SN2 | 1-Amino-2-(4-bromo-2-chlorophenyl)propan-2-ol (C3) |

| Neutral | LiAlH₄ | THF/Ether | SN2 | 2-(4-Bromo-2-chlorophenyl)propan-2-ol (C3) |

Rearrangement Reactions of Substituted Oxiranes (e.g., Meinwald-type rearrangements)

Epoxides, particularly those bearing aryl substituents, can undergo rearrangement reactions to form carbonyl compounds, a transformation known as the Meinwald rearrangement. chemistrywithdrsantosh.comresearchgate.net This reaction is typically catalyzed by Lewis acids (e.g., BF₃, ZnBr₂) or Brønsted acids. chemistrywithdrsantosh.comnih.gov

For this compound, the Meinwald rearrangement would be initiated by the coordination of a Lewis acid to the epoxide oxygen, weakening the C-O bonds. This is followed by the cleavage of the C2-O bond to form a tertiary carbocation, which is stabilized by the adjacent phenyl ring. A subsequent 1,2-hydride shift from the C3 position to the C2 carbocation center leads to the formation of a protonated aldehyde. Deprotonation then yields the final aldehyde product, 2-(4-bromo-2-chlorophenyl)propanal. nih.gov

The regioselectivity of the rearrangement (i.e., whether a hydride or the methyl group migrates) is influenced by the migratory aptitude of the groups and the stability of the resulting carbonyl compound. acs.org In this case, a hydride shift is generally more favorable than an alkyl shift, leading preferentially to the aldehyde. nih.gov Enzyme-catalyzed Meinwald rearrangements can offer high regioselectivity and stereospecificity. researchgate.net

Kinetic Resolution and Desymmetrization Strategies for Racemic/Meso-Oxiranes

The this compound molecule possesses a chiral center at the C2 position and therefore exists as a racemic mixture of two enantiomers. The separation of these enantiomers can be achieved through kinetic resolution. In this process, the two enantiomers react with a chiral catalyst or reagent at different rates, allowing for the separation of the faster-reacting enantiomer (as product) from the less reactive, unreacted enantiomer. wikipedia.org

Hydrolytic Kinetic Resolution (HKR):

One of the most powerful methods for the kinetic resolution of epoxides is the hydrolytic kinetic resolution (HKR) developed by Jacobsen and others. wikipedia.org This method often employs chiral (salen)Co(III) complexes as catalysts. acs.orgnih.govtandfonline.com In the presence of a substoichiometric amount of water, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding 1,2-diol, while the other enantiomer remains unreacted. nih.govunipd.it This allows for the recovery of the unreacted epoxide in high enantiomeric excess. acs.orgresearchgate.net The HKR process is known for its broad substrate scope, operational simplicity, and the use of water as a green reagent. acs.orgnih.gov

For this compound, applying HKR would be expected to yield one enantiomer of the epoxide with high purity and the corresponding chiral diol from the other enantiomer.

Other Kinetic Resolution Strategies:

Besides HKR, other methods for the kinetic resolution of racemic epoxides include:

Enantioselective polymerization: Chiral catalysts can selectively polymerize one enantiomer, leaving the other as an unreacted monomer. cornell.edu

Reaction with other nucleophiles: Chiral catalysts can mediate the enantioselective ring-opening with various nucleophiles like azides or carbon dioxide, leading to enantioenriched products and recovered starting material. wikipedia.orgacs.orgresearchgate.net

Enzymatic reactions: Enzymes such as epoxide hydrolases can also be used to selectively open one enantiomer of a racemic epoxide. researchgate.net

The table below outlines potential outcomes of applying kinetic resolution to the racemic epoxide.

| Method | Chiral Reagent/Catalyst | Reactant | Expected Outcome |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex | H₂O | Enantioenriched epoxide and chiral 1,2-diol acs.org |

| Azide (B81097) Opening | Chiral (salen)Cr(III) complex | NaN₃ | Enantioenriched epoxide and chiral 1,2-azido alcohol wikipedia.org |

| Carbonate Formation | Chiral organocatalyst/metal complex | CO₂ | Enantioenriched epoxide and chiral cyclic carbonate acs.org |

| Enzymatic Hydrolysis | Epoxide Hydrolase | H₂O | Enantioenriched epoxide and chiral 1,2-diol researchgate.net |

Computational and Spectroscopic Characterization in Epoxide Research

Density Functional Theory (DFT) Studies on Oxirane Reactivity and Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity of oxiranes and the mechanisms of their reactions. By modeling the electron density of a molecule, DFT can accurately predict various properties, including the transition states and energy barriers of reactions.

The ring-opening of epoxides is a fundamental reaction that can proceed through different mechanisms depending on the reaction conditions and the structure of the epoxide. Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, followed by nucleophilic attack. The regioselectivity of this attack is influenced by the electronic and steric effects of the substituents on the oxirane ring.

For an unsymmetrical epoxide like 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane, the nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. DFT calculations can be employed to determine the transition state structures and the activation energy barriers for both possible pathways. The preferred reaction pathway will be the one with the lower activation energy barrier.

In acid-catalyzed ring-opening, the mechanism can range from a pure SN2-like process, where the nucleophile attacks the less substituted carbon, to an SN1-like process, where a carbocation-like intermediate is formed at the more substituted carbon. For this compound, the tertiary carbon atom attached to the phenyl ring is more likely to stabilize a positive charge. Therefore, under acidic conditions, a borderline SN2 mechanism is often favored, where the nucleophile attacks the more substituted carbon atom unicamp.br.

A theoretical study on the acid-catalyzed hydrolysis of propylene oxide using DFT calculations at the MP2/6-311++G** level of theory showed that the borderline SN2 mechanism has a lower energy barrier (6.65 kcal/mol) compared to the pure SN2 mechanism (7.85 kcal/mol) in the gas phase unicamp.br. This suggests that the nucleophilic attack on the more substituted carbon is kinetically favored.

| Reaction Pathway | Mechanism | Activation Energy (Gas Phase) | Favored Product |

| Attack at less substituted carbon | Pure SN2 | Higher | Normal |

| Attack at more substituted carbon | Borderline SN2 | Lower | Abnormal |

This table is based on analogous systems and illustrates the expected trend for this compound.

Computational modeling allows for the detailed exploration of reaction pathways and the identification of transient intermediates that may not be observable experimentally. For the ring-opening of this compound, computational studies can map out the potential energy surface of the reaction.

The presence of the electron-withdrawing bromo and chloro substituents on the phenyl ring will influence the electron distribution in the molecule and, consequently, the stability of any charged intermediates. DFT calculations can quantify these electronic effects and predict their impact on the reaction mechanism. For instance, the halogen atoms may affect the stability of the carbocation-like transition state in an acid-catalyzed ring-opening.

Computational studies have shown that the Gomer-Noyes mechanism, involving a ring-opening followed by internal proton transfer and C-C bond breaking, can be a pathway for the photochemical decomposition of oxirane researchgate.net. While this is a photochemical process, it highlights the ability of computational methods to uncover complex reaction mechanisms.

Molecular Modeling and Conformational Analysis of Halogenated Oxiranes

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and how this structure influences their physical and chemical properties. For halogenated oxiranes like this compound, the bulky and electronegative halogen atoms play a significant role in determining the preferred conformation.

The orientation of the substituted phenyl ring relative to the oxirane ring is a key conformational feature. Steric hindrance between the ortho-chloro substituent and the methyl group on the oxirane ring will likely lead to a preferred rotational conformer that minimizes these unfavorable interactions. Molecular mechanics and DFT calculations can be used to perform a conformational search and identify the lowest energy conformers.

Advanced Spectroscopic Methods for Stereochemical Assignment and Structural Elucidation

Advanced spectroscopic techniques are indispensable for the definitive determination of the structure and stereochemistry of complex organic molecules.

Chiroptical Spectroscopy: While this compound itself is achiral due to the presence of a plane of symmetry, related chiral epoxides can be studied using chiroptical methods like Electronic Circular Dichroism (ECD). ECD spectroscopy is particularly powerful for assigning the absolute configuration of chiral molecules. For chiral epoxides, the stereochemistry of the epoxide ring and any adjacent stereocenters will give rise to a characteristic ECD spectrum. Computational methods, such as Time-Dependent DFT (TD-DFT), can be used to predict the ECD spectrum for a given stereoisomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration can be determined.

Role of 2 4 Bromo 2 Chlorophenyl 2 Methyloxirane As a Versatile Synthetic Intermediate

Precursor to Chiral Vicinal Diols and Amino Alcohols

The strained three-membered ring of 2-(4-bromo-2-chlorophenyl)-2-methyloxirane makes it an excellent electrophile, susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is fundamental to its role as a precursor for the synthesis of chiral vicinal diols and amino alcohols. The regioselective and stereoselective opening of the epoxide ring allows for the introduction of two new functional groups on adjacent carbon atoms with controlled stereochemistry.

The acid-catalyzed hydrolysis of the epoxide leads to the formation of a vicinal diol. Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack by water. The attack preferentially occurs at the more substituted carbon atom (the tertiary benzylic carbon) due to the stabilization of the partial positive charge in the transition state by the aromatic ring. This process, if carried out with a chiral catalyst or resolving agent, can afford enantioenriched 1-(4-bromo-2-chlorophenyl)-1-methylethane-1,2-diol.

Similarly, the ring-opening of this compound with nitrogen-based nucleophiles, such as ammonia, primary or secondary amines, or azide (B81097) ions followed by reduction, provides access to chiral vicinal amino alcohols. These reactions are often carried out under Lewis acid or Brønsted acid catalysis to enhance the electrophilicity of the epoxide. The choice of nucleophile and reaction conditions can influence the regioselectivity of the ring-opening, yielding either amino alcohol regioisomers. The resulting amino alcohols, possessing both a hydroxyl and an amino group on adjacent carbons, are valuable building blocks in the synthesis of pharmaceuticals and chiral ligands.

Table 1: Representative Ring-Opening Reactions for the Synthesis of Vicinal Diols and Amino Alcohols

| Nucleophile | Product |

| H₂O/H⁺ | 1-(4-Bromo-2-chlorophenyl)-1-methylethane-1,2-diol |

| R-NH₂ | 2-Amino-1-(4-bromo-2-chlorophenyl)-1-methylethanol |

| N₃⁻ then reduction | 2-Amino-1-(4-bromo-2-chlorophenyl)-1-methylethanol |

Building Block for Complex Halogenated Aromatic Architectures

The presence of both bromine and chlorine atoms on the phenyl ring of this compound, coupled with the reactive epoxide functionality, makes it a valuable building block for the construction of complex halogenated aromatic architectures. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization.

For instance, the bromo substituent can be selectively targeted in Suzuki, Stille, or Sonogashira coupling reactions, leaving the chloro substituent intact for subsequent transformations. This sequential cross-coupling strategy enables the introduction of various aryl, vinyl, or alkynyl groups at the 4-position of the phenyl ring. The epoxide moiety can then be transformed into other functional groups, or it can participate in intramolecular reactions to form heterocyclic structures.

Furthermore, the di-halogenated aromatic core can be utilized in the synthesis of polycyclic aromatic compounds through intramolecular cyclization reactions. The functional groups derived from the epoxide ring-opening can act as tethers or directing groups for these cyclizations, leading to the formation of complex, rigid scaffolds with potential applications in materials science and medicinal chemistry.

Utilization in the Synthesis of Scaffolds with Quaternary Stereocenters

The synthesis of molecules containing quaternary stereocenters, a carbon atom bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. This compound serves as a prochiral substrate that can be utilized to generate a quaternary stereocenter upon nucleophilic attack.

The tertiary carbon of the epoxide ring, which is attached to the 4-bromo-2-chlorophenyl group, a methyl group, and the two carbons of the oxirane ring, becomes a quaternary stereocenter after the ring-opening reaction. When a nucleophile attacks this carbon, a new carbon-nucleophile bond is formed, resulting in a product with a fully substituted carbon atom.

The stereochemical outcome of this transformation can be controlled by employing chiral catalysts or auxiliaries. Enantioselective ring-opening reactions, promoted by chiral Lewis acids or organocatalysts, can lead to the formation of products with high enantiomeric excess. This approach provides a powerful method for the asymmetric synthesis of complex molecules bearing a quaternary stereocenter, which is a common feature in many biologically active natural products and pharmaceuticals.

Table 2: Formation of Quaternary Stereocenters via Ring-Opening of this compound

| Nucleophile (Nu⁻) | Product with Quaternary Stereocenter |

| Grignard Reagents (R-MgBr) | 1-(4-Bromo-2-chlorophenyl)-1-methyl-1-R-ethanol |

| Organolithium Reagents (R-Li) | 1-(4-Bromo-2-chlorophenyl)-1-methyl-1-R-ethanol |

| Cyanide (CN⁻) | 2-(4-Bromo-2-chlorophenyl)-2-hydroxy-2-methylpropanenitrile |

Applications in Ligand and Catalyst Development through Epoxide Transformations

The versatile reactivity of the epoxide ring in this compound allows for its conversion into a variety of functional groups that can be incorporated into chiral ligands and catalysts. The vicinal diols and amino alcohols synthesized from this epoxide, as discussed in section 5.1, are particularly valuable precursors for ligand synthesis.

The hydroxyl and amino groups of these derivatives can be further functionalized to introduce phosphine, amine, or other coordinating moieties. For example, the diol can be converted into a cyclic sulfate (B86663) and subsequently opened with a nitrogen nucleophile to generate a chiral amino alcohol with a different substitution pattern. The resulting chiral ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The rigid and sterically defined backbone provided by the 1-(4-bromo-2-chlorophenyl)-1-methyl moiety can impart high levels of stereocontrol in catalytic reactions. The electronic properties of the ligand can also be fine-tuned by modifying the substituents on the aromatic ring, further optimizing the performance of the resulting catalyst. The development of novel chiral ligands and catalysts derived from this compound holds significant potential for advancing the field of asymmetric catalysis.

Future Research Directions and Emerging Trends in Halogenated Oxirane Chemistry

Development of Novel Asymmetric Catalytic Systems for Highly Substituted Epoxides

The synthesis of enantioenriched, highly substituted epoxides, including halogenated variants, remains a significant challenge in organic chemistry. The development of novel asymmetric catalytic systems is a primary focus to overcome this hurdle. Current research is moving beyond traditional methods and exploring new catalyst designs to achieve high enantioselectivity for sterically demanding substrates.

One promising area is the use of chiral iminium salt catalysts for asymmetric epoxidation. lboro.ac.uklboro.ac.uk These organocatalysts, particularly those with a rigid backbone and strategically placed chiral centers, have shown potential in mediating the epoxidation of challenging olefins. lboro.ac.uk Future work will likely involve the design of more sophisticated iminium salts, possibly incorporating multiple stereogenic centers or novel chiral scaffolds, to improve enantiomeric excesses for highly substituted alkenes that would lead to compounds like 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane. lboro.ac.uk

Metal-salen complexes are another class of catalysts that have been instrumental in the asymmetric ring-opening of meso-epoxides. mdpi.comresearchgate.net Research is now focusing on creating multimetallic or supramolecular catalytic systems to enhance reactivity and selectivity. mdpi.com These systems can feature cooperative activation of both the epoxide and the nucleophile, leading to highly efficient and enantioselective transformations. researchgate.net The development of heterogeneous or recyclable versions of these catalysts is also a key trend, aiming to improve the sustainability of these processes.

Furthermore, iron-catalyzed asymmetric epoxidation is emerging as a more sustainable alternative to methods using heavier or more toxic metals. nih.gov Recent advancements have demonstrated the potential of iron complexes with novel phenanthroline ligands to catalyze the epoxidation of previously inaccessible substrate classes, such as acyclic β,β-disubstituted enones, affording highly enantioenriched products. nih.gov Adapting these iron-based systems for the asymmetric epoxidation of halogenated styrenes would be a significant step forward.

Key Research Findings in Asymmetric Catalysis for Epoxides:

| Catalyst Type | Key Features | Potential Application for Halogenated Oxiranes |

| Chiral Iminium Salts | Organocatalytic, ease of preparation, potential for modification. lboro.ac.uklboro.ac.uk | Asymmetric epoxidation of halogenated styrene (B11656) precursors. |

| Metal-Salen Complexes | High enantioselectivity in asymmetric ring-opening. mdpi.comresearchgate.net | Kinetic resolution and desymmetrization of halogenated epoxides. |

| Iron-Based Catalysts | Sustainable, uses earth-abundant metal, effective for challenging substrates. nih.gov | Greener asymmetric synthesis of halogenated epoxides. |

Green Chemistry and Sustainable Synthetic Routes for Oxirane Derivatization

The principles of green chemistry are increasingly influencing the synthesis and derivatization of oxiranes. nih.gov A major focus is the reduction of hazardous waste and the use of more environmentally benign reagents and solvents. sigmaaldrich.comchemistryjournals.net

One key aspect is the move away from traditional organic solvents towards greener alternatives like water, ionic liquids, or bio-derived solvents. researchgate.net For halogenated compounds, which often have poor water solubility, the development of catalytic systems that function in aqueous media or the use of techniques like micellar catalysis will be crucial. The use of photocatalysis is also being explored as a green method for oxidative processes, which can be applied to the synthesis of epoxides and their derivatives under mild conditions. nih.govmdpi.com

The development of sustainable synthetic routes also involves exploring biocatalysis. Enzymes, such as halohydrin dehalogenases, can catalyze the enantioselective formation and ring-opening of epoxides. nih.gov These enzymatic processes occur under mild conditions in aqueous environments and can offer high levels of selectivity that are difficult to achieve with traditional chemical catalysts. nih.gov Future research will likely focus on enzyme engineering to broaden the substrate scope to include more complex halogenated oxiranes and to enhance their stability and reusability.

Furthermore, the use of ecocatalysts, derived from natural sources, is a growing trend. mdpi.comresearchgate.net These catalysts can be used for various transformations, including the epoxidation of alkenes, and offer a sustainable alternative to conventional metal-based catalysts. mdpi.com The synthesis of platform molecules like β-pinene oxide using these ecocatalysts highlights the potential for applying these green methods to the production of other valuable oxiranes. researchgate.net

Exploration of New Reactivity Modes and Selective Transformations for Halogenated Oxiranes

The presence of halogens on the aromatic ring of oxiranes like this compound significantly influences their reactivity, opening up avenues for new and selective chemical transformations.

A key area of exploration is the regioselective ring-opening of these epoxides. nih.gov The electronic effects of the bromo and chloro substituents can direct nucleophilic attack to a specific carbon of the oxirane ring. Future research will aim to develop catalytic systems that can precisely control this regioselectivity, allowing for the synthesis of a wide range of functionalized products. nih.gov This includes the use of Lewis acids or organocatalysts to activate the epoxide ring in a controlled manner.

Halogenated oxiranes can also serve as precursors for the synthesis of other halogenated heterocycles. researchgate.net For instance, reactions involving intramolecular cyclization could lead to the formation of halogenated oxetanes or other strained ring systems, which are valuable motifs in medicinal chemistry. beilstein-journals.org The development of new reagents and reaction conditions to promote these transformations is an active area of research.

Furthermore, the carbon-halogen bonds themselves can be sites of reactivity. Cross-coupling reactions, for example, could be employed to further functionalize the aromatic ring of halogenated oxiranes, creating even more complex molecular architectures. The challenge lies in performing these reactions selectively without affecting the sensitive oxirane ring. The development of mild and highly selective coupling catalysts will be essential for the success of this approach. The discovery of new electrophilic halogenating reagents, such as N-X anomeric amides, also provides new tools for the synthesis of complex halogenated molecules under mild conditions. nih.govchemrxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and study of halogenated oxiranes. syrris.com These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions. acs.org

Flow chemistry is particularly well-suited for handling reactive intermediates and performing reactions under high pressure or temperature in a controlled manner. rsc.org This can enable new types of reactivity for halogenated oxiranes that are difficult to achieve in batch. rsc.org For example, the precise control over residence time and temperature in a flow reactor can allow for selective transformations that would otherwise lead to multiple products. uc.pt The synthesis of terminal epoxides from ketones has been demonstrated in continuous flow, showcasing the potential for these systems. goflow.at

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery of new reactions and the optimization of existing ones. syrris.com These systems can automatically vary reaction parameters such as catalyst loading, temperature, and reagent stoichiometry, allowing for high-throughput screening of conditions. This is particularly valuable for developing optimal synthetic routes to complex molecules like this compound and its derivatives. The combination of flow chemistry with artificial intelligence and machine learning is an emerging trend that could further expedite the discovery and development of novel halogenated oxirane chemistry. syrris.com

Advantages of Flow Chemistry for Halogenated Oxirane Synthesis:

| Feature | Benefit |

| Precise Control | Improved selectivity and yield. rsc.org |

| Enhanced Safety | Safe handling of hazardous reagents and reactive intermediates. acs.org |

| Scalability | Easier scale-up from laboratory to production. acs.org |

| Automation | Rapid optimization and library synthesis. syrris.com |

Q & A

Q. Key parameters :

- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.

- Temperature : Lower temperatures reduce side reactions like ring-opening.

- Catalyst : Acidic or basic conditions influence reaction pathways and regioselectivity .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR :

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the epoxide geometry .

- Mass spectrometry : Molecular ion peak at m/z 278 (for C₉H₇BrClO₂) validates molecular weight .

Advanced: What mechanistic insights explain the regioselectivity observed in nucleophilic ring-opening reactions of this compound?

Answer:

Regioselectivity is governed by electronic and steric factors :

- Electronic effects : The electron-withdrawing 4-bromo and 2-chloro substituents polarize the oxirane ring, directing nucleophiles (e.g., amines, thiols) toward the less hindered carbon.

- Steric hindrance : The methyl group adjacent to the oxirane ring creates steric bulk, favoring attack at the opposite carbon.

- Acid/Base catalysis : Protic acids protonate the epoxide oxygen, enhancing electrophilicity at specific positions .

Advanced: How do computational models predict the electronic effects of 4-bromo-2-chloro substituents on oxirane reactivity?

Answer:

Density Functional Theory (DFT) simulations reveal:

- The 4-bromo group withdraws electron density via inductive effects, destabilizing the oxirane ring and increasing electrophilicity.

- The 2-chloro substituent creates a steric and electronic "block" that directs nucleophilic attack to the para position relative to the bromine.

- Hammett parameters (σ values) quantify substituent effects, predicting reaction rates in different solvents .

Advanced: What strategies resolve contradictions in reported biological activity data for halogenated aryl epoxides?

Answer:

Discrepancies often arise from methodological variability . Key strategies include:

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for epoxide stability in biological media.

- Metabolic profiling : Evaluate cytochrome P450-mediated activation/deactivation pathways, which vary across studies .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Br with Cl) to isolate pharmacological effects .

Basic: What purification methods are optimal for isolating this compound?

Answer:

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (80:20 to 60:40) to separate epoxide from unreacted precursors.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve enantiomers if chiral centers are present .

Advanced: How does the compound’s stereoelectronic profile influence its potential as a pharmaceutical intermediate?

Answer:

- Epoxide ring strain enables covalent binding to biological nucleophiles (e.g., cysteine residues), making it a candidate for targeted covalent inhibitors .

- Halogen bonding : The 4-bromo group interacts with protein backbone carbonyls, enhancing binding affinity.

- Lipophilicity : LogP calculations (~3.2) suggest moderate blood-brain barrier penetration, relevant for CNS drug development .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Catalyst optimization : Asymmetric epoxidation catalysts (e.g., Jacobsen’s Mn-salen complexes) require precise temperature control to avoid racemization.

- Process analytics : In-line FTIR monitors reaction progress to prevent over-oxidation.

- Crystallization-induced dynamic resolution : Chiral additives enforce enantiomeric enrichment during recrystallization .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Epoxide toxicity : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal/ocular exposure.

- Stability : Store at 2–8°C under inert gas (argon) to prevent ring-opening via hydrolysis.

- Waste disposal : Neutralize with aqueous sodium bisulfite before disposal .

Advanced: How can kinetic studies improve understanding of its degradation pathways?

Answer:

- Pseudo-first-order kinetics : Monitor degradation in buffered solutions (pH 2–12) using HPLC.

- Activation energy (Eₐ) : Calculate via Arrhenius plots to identify dominant pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis).

- Isotope labeling : ¹⁸O tracing in H₂O reveals nucleophilic attack sites during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.